1-Bromo-3-(3-chlorophenyl)propan-2-one
Overview
Description
1-Bromo-3-(3-chlorophenyl)propan-2-one is an organic compound characterized by a bromine atom and a chlorine-substituted phenyl group attached to a propan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(3-chlorophenyl)propan-2-one can be synthesized through several methods:
Electrophilic Aromatic Substitution: Starting from 3-chlorophenyltrimethylgermanium, electrophilic substitution can introduce the bromine atom.
Sandmeyer Reaction: Diazotization of 3-chloroaniline followed by a Sandmeyer reaction can yield the desired compound.
N-Bromosuccinimide (NBS) Reaction: Using NBS in the presence of a suitable catalyst can facilitate the bromination of 3-chlorophenyl derivatives.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale electrophilic substitution reactions, ensuring high yield and purity. The choice of reagents and conditions is optimized to minimize by-products and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(3-chlorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, forming a different functional group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or cyanide ions (CN⁻) can be employed.
Major Products Formed:
Oxidation: Carboxylic acids or additional ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl compounds.
Scientific Research Applications
1-Bromo-3-(3-chlorophenyl)propan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.
Industry: It is utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-Bromo-3-(3-chlorophenyl)propan-2-one exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity.
Pathways Involved: It may influence metabolic pathways or signal transduction processes, leading to biological effects.
Comparison with Similar Compounds
1-Bromo-3-(3-chlorophenyl)propan-2-one is compared with other similar compounds to highlight its uniqueness:
1-Bromo-2-chlorobenzene: Similar in structure but differs in the position of the substituents.
1-Bromo-4-chlorobenzene: Another isomer with different chemical properties.
1-Bromo-3-(4-chlorophenyl)propan-2-one: Similar but with a different position of the chlorine atom on the phenyl ring.
These compounds share structural similarities but exhibit different reactivity and applications due to the variations in their molecular arrangements.
Properties
IUPAC Name |
1-bromo-3-(3-chlorophenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c10-6-9(12)5-7-2-1-3-8(11)4-7/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLJAAHTGQYHRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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